5-amino-N-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-N-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a trimethylphenyl group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 2,4,6-trimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions to introduce the amino and carboxamide groups. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-pressure reactors and specialized catalysts can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
5-amino-N-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The amino and carboxamide groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The trimethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carboxamide: Lacks the trimethylphenyl group, resulting in different chemical properties and biological activities.
N-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carboxamide:
Uniqueness
5-amino-N-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the amino and trimethylphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N4O |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-amino-N-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-7-4-8(2)11(9(3)5-7)16-13(18)10-6-15-17-12(10)14/h4-6H,1-3H3,(H,16,18)(H3,14,15,17) |
InChI Key |
GERFPLDLJLFSOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(NN=C2)N)C |
Origin of Product |
United States |
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